![molecular formula C21H15N5O2 B2900762 6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 74647-55-5](/img/structure/B2900762.png)

6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

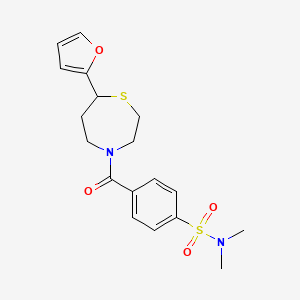

The compound “6’-amino-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile” is a complex organic molecule with the molecular formula C21H15N5O2 . It has a molecular weight of 369.4 g/mol . The IUPAC name for this compound is 6’-amino-3’-methyl-2-oxo-1’-phenylspiro [1 H -indole-3,4’-pyrano [2,3-c]pyrazole]-5’-carbonitrile .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR, 13C DEPTQ NMR, 1H-13C HSQC, and 1H-13C HMBC spectra can provide detailed information about the structure . The InChI and Canonical SMILES can also provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 369.4 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 369.12257474 g/mol .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The presence of the pyrazole moiety is known to play a significant role in enhancing antimicrobial activity. Research has shown that derivatives of this compound exhibit high activity against microbial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Synthesis of Nitrogen Heterocycles

Nitrogen heterocycles are a class of compounds with substantial pharmacological and biological activities. The compound serves as a precursor in the synthesis of various nitrogen heterocycles, which are found in many natural and synthetic products with medicinal properties .

Corrosion Inhibition

Derivatives of this compound, specifically spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives, have been identified as novel green corrosion inhibitors for mild steel in hydrochloric acid medium. They are synthesized using environmentally friendly methods and have shown high inhibition efficiency, making them valuable in industrial applications .

Analgesic and Anti-inflammatory Activities

Some derivatives of this compound have been tested for their analgesic and anti-inflammatory properties. The studies suggest significant activity, which could be further explored for the development of new therapeutic agents .

Detection of Reducing Carbohydrates

In analytical chemistry, this compound has been utilized as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS. It improves the sensitivity of reducing mono- and oligosaccharides, aiding in their determination using capillary zone electrophoresis .

Synthesis of Urea Derivatives

The compound has applications in organic synthesis, where it can be used to create urea derivatives. These derivatives have various applications, including medicinal chemistry and material science .

Green Chemistry Applications

The compound’s derivatives are synthesized using green chemistry principles, such as multicomponent reactions (MCRs) involving ultrasound as an energy source. This approach minimizes the environmental impact of chemical synthesis .

Molecular Dynamic Simulation Studies

In computational chemistry, the compound and its derivatives have been used in molecular dynamic simulations to study their interaction energies and orientation on metallic surfaces. This helps in understanding their mechanism of action as corrosion inhibitors .

Orientations Futures

Pyranopyrazole compounds, which include the compound , have shown numerous biological activities such as antibacterial, antimicrobial, anticancer, anti-inflammatory, and analgesic properties . Therefore, the synthesis of these heterocyclic compounds is of great importance. Future research could focus on exploring these biological activities further and developing new synthetic routes for these compounds.

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence a variety of biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of molecular and cellular effects.

Propriétés

IUPAC Name |

6'-amino-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O2/c1-12-17-19(26(25-12)13-7-3-2-4-8-13)28-18(23)15(11-22)21(17)14-9-5-6-10-16(14)24-20(21)27/h2-10H,23H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOPBBDEGXOTAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C#N)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2900681.png)

![5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide](/img/structure/B2900688.png)

![4-Amino-5-bromo-2-[methylthio]pyrimidine](/img/structure/B2900690.png)

methyl}furan-3-carboxamide](/img/structure/B2900691.png)

![methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate](/img/structure/B2900692.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2900700.png)